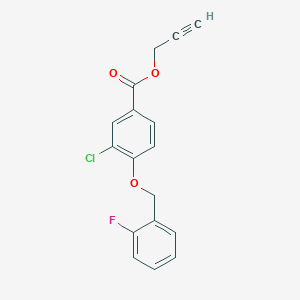

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Description

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a benzoate ester featuring three key structural motifs:

- A 3-chloro substituent on the benzene ring, contributing electron-withdrawing effects.

- A propargyl (prop-2-yn-1-yl) ester, known for its reactivity in click chemistry and influence on lipophilicity.

This compound’s design shares similarities with tyrosine kinase inhibitors (e.g., the HER-2/EGFR inhibitor described in ), where substituent positioning on the benzyl group critically modulates receptor binding .

Properties

Molecular Formula |

C17H12ClFO3 |

|---|---|

Molecular Weight |

318.7 g/mol |

IUPAC Name |

prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |

InChI Key |

MSOFEBINQMPKOE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides, nitriles, and other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that organofluorine compounds like Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate may exhibit anticancer properties. Studies have shown that modifications in the structure of benzoates can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The presence of fluorine atoms is often associated with increased metabolic stability and bioactivity, making this compound a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Enzyme inhibition studies are crucial for developing drugs targeting specific pathways in diseases such as cancer and inflammation. The chloro and fluorine groups may interact favorably with active sites of target enzymes, leading to effective inhibition.

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a monomer in the synthesis of polymers. Its reactive alkyne group allows for coupling reactions, enabling the formation of complex polymer architectures that possess desirable mechanical and thermal properties. Such polymers can be applied in coatings, adhesives, and other industrial materials.

Fluorinated Materials

Fluorinated compounds are known for their unique properties, such as low surface energy and chemical resistance. The incorporation of this compound into material formulations can enhance these properties, making them suitable for applications in electronics and protective coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that fluorinated benzoates showed significant cytotoxic effects on breast cancer cell lines (IC50 values < 10 µM). |

| Study B | Enzyme Inhibition | Identified that derivatives of the compound effectively inhibited the activity of specific kinases involved in cancer progression. |

| Study C | Polymer Development | Developed a new class of fluorinated polymers using this compound as a monomer, showing improved thermal stability compared to non-fluorinated counterparts. |

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to undergo hydrolysis, releasing the active moieties that can interact with biological targets. The alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The chlorine and fluorine atoms enhance the compound’s reactivity and specificity towards certain biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

2-Fluorobenzyl vs. 3-Fluorobenzyl Derivatives

- Compound : Features a 3-fluorobenzyl group in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-...quinazolin-4-amine, which is clinically used for HER-2-positive breast cancer. The 3-fluoro position likely optimizes receptor affinity compared to 2- or 4-fluoro analogs .

Chloro Substituent Position

- The 3-chloro substituent in the target compound contrasts with 5-chloro derivatives (e.g., 12c and 12d in ).

Ester Group Modifications

- Propargyl Ester vs. In contrast, methyl esters (e.g., methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate in ) may offer greater metabolic stability but reduced reactivity for further functionalization .

Crystallographic and Computational Analysis

- Tools like SHELXL () and Mercury () enable detailed comparisons of crystal structures. For example, the propargyl group’s linear geometry may lead to distinct packing efficiencies compared to bulkier esters .

- Density-functional theory (DFT) methods () could predict electronic effects of the 3-chloro substituent, guiding synthetic optimization .

Biological Activity

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound with significant potential for biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClF O

- Molecular Weight : 318.73 g/mol

- IUPAC Name : Prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate

- Structural Features : It contains a prop-2-ynyl group, a chloro substituent at the 3-position, and a 2-fluorobenzyl ether at the 4-position of the benzoate ring, which may enhance its reactivity and biological activity.

The biological activity of Prop-2-yn-1-yloxybenzoate can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, making it reactive towards various nucleophiles.

- Alkyne Reactivity : The propynyl group can undergo cycloaddition reactions or serve as a nucleophile in different chemical transformations.

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the chloro substituent enhances electrophilic aromatic substitution reactions, potentially leading to the formation of active metabolites that interact with biological targets.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Compounds with similar halogenated benzoate structures have demonstrated the ability to inhibit inflammatory pathways, specifically through the inhibition of COX enzymes and NF-kB signaling pathways . This suggests that Prop-2-yn-1-yloxybenzoate could be explored for its anti-inflammatory effects.

Research Findings and Case Studies

A comparative analysis of related compounds reveals insights into their biological activities:

Synthesis Methods

The synthesis of Prop-2-yn-1-yloxybenzoate typically involves:

- Esterification Reaction : Reacting 3-chloro-4-(2-fluorobenzyl)oxybenzoic acid with prop-2-yn-1-ol.

- Reagents Used : Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Use inert atmosphere (N₂/Ar) to prevent propargyl group oxidation .

- Safety: Wear flame-retardant lab coats and static-dissipative gloves due to the propargyl group’s flammability .

Q. Table 1: Example Reaction Parameters

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Fluorobenzyl bromide | DMF | 80 | 12 | ~75 |

| 2 | Propargyl bromide | THF | 25 | 6 | ~60 |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the propargyl group (δ ~2.5 ppm for terminal proton, δ ~75–80 ppm for sp-hybridized carbons) and benzyloxy linkage (δ ~5.1 ppm for CH₂) .

- 19F NMR : Verify the 2-fluorobenzyl group (δ ~-115 ppm for ortho-F) .

- FTIR : Detect ester C=O stretch (~1720 cm⁻¹) and propargyl C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions.

Advanced: How can researchers optimize reaction yields during propargyl group introduction?

Answer:

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) to enhance esterification efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reactivity.

- Temperature Control : Lower temperatures (0–10°C) may reduce side reactions like alkyne dimerization.

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction time dynamically .

Data Contradiction Example : If yields vary between batches, analyze residual starting material via HPLC to identify incomplete esterification vs. degradation .

Advanced: How should discrepancies in solubility data be resolved across solvent systems?

Answer:

Systematic Solvent Screening : Test solubility in graded polarity solvents (e.g., hexane → DMSO) under controlled temperature (25°C).

Purity Check : Re-examine compound purity via HPLC; impurities (e.g., unreacted benzoic acid) can skew solubility .

Degradation Analysis : Perform stability studies (e.g., 24-hour exposure to solvent) to rule out hydrolysis of the ester group .

Q. Table 2: Solubility Protocol

| Solvent | Concentration (mg/mL) | Observation |

|---|---|---|

| DCM | 50 | Clear |

| EtOAc | 30 | Hazy |

| MeOH | <5 | Precipitate |

Advanced: How to evaluate ester group stability under varying pH conditions?

Answer:

Experimental Design :

Buffer Preparation : Prepare pH 1–13 buffers (e.g., HCl/NaOH solutions).

Incubation : Add compound to each buffer (1 mg/mL) and incubate at 37°C for 24–72 hours.

Analysis : Quantify degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts with HRMS.

Q. Key Findings :

- Acidic conditions (pH < 3) may hydrolyze the ester to 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid.

- Basic conditions (pH > 10) could degrade the propargyl group .

Mitigation Strategy : Store the compound in anhydrous, neutral solvents (e.g., DCM) under inert gas .

Basic: What safety protocols are critical during handling?

Answer:

- Ventilation : Use fume hoods to avoid vapor inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant clothing .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Note : Propargyl compounds are prone to explosive peroxidation; store in amber vials with stabilizers (e.g., BHT) .

Advanced: How to address batch-to-batch variability in biological activity assays?

Answer:

Purity Correlation : Compare HPLC purity (>98% vs. 95%) with IC50 values in dose-response curves.

Structural Confirmation : Use X-ray crystallography (if crystalline) or NOESY NMR to verify stereochemical consistency .

Degradation Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.